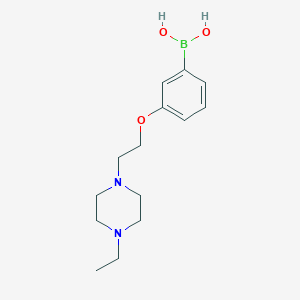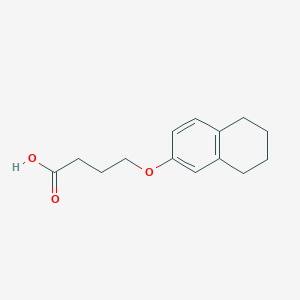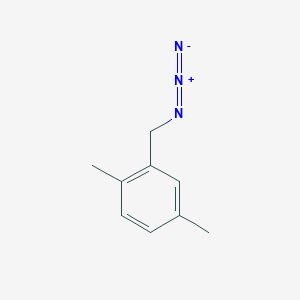
N-cyclobutyl-2-(trifluoromethoxy)aniline
Descripción general
Descripción
N-cyclobutyl-2-(trifluoromethoxy)aniline (NCTA) is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. NCTA is widely used in the synthesis of pharmaceuticals, agrochemicals and other chemicals. It has a wide range of applications in the field of organic synthesis, including synthesis of heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals.
Mecanismo De Acción
N-cyclobutyl-2-(trifluoromethoxy)aniline is a strong base and is capable of deprotonating a wide variety of organic compounds. It is also a nucleophile and can react with electrophiles such as aldehydes and ketones to form amines and other heterocyclic compounds.
Biochemical and Physiological Effects
N-cyclobutyl-2-(trifluoromethoxy)aniline is not known to have any significant biochemical or physiological effects. It is not toxic and has been used safely in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclobutyl-2-(trifluoromethoxy)aniline has several advantages for use in laboratory experiments. It is a strong base and is capable of deprotonating a wide variety of organic compounds. It is also a nucleophile and can react with electrophiles such as aldehydes and ketones to form amines and other heterocyclic compounds. Additionally, N-cyclobutyl-2-(trifluoromethoxy)aniline is not toxic and can be used safely in laboratory experiments.
One limitation of N-cyclobutyl-2-(trifluoromethoxy)aniline for use in laboratory experiments is its low solubility in water. It is soluble in many organic solvents, but is insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
N-cyclobutyl-2-(trifluoromethoxy)aniline has a wide range of applications in the field of organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In the future, N-cyclobutyl-2-(trifluoromethoxy)aniline could be used in the synthesis of new and improved pharmaceuticals, agrochemicals, and other chemicals. Additionally, N-cyclobutyl-2-(trifluoromethoxy)aniline could be used to develop new and improved methods for the synthesis of heterocyclic compounds. Finally, N-cyclobutyl-2-(trifluoromethoxy)aniline could be used to develop new and improved catalysts and reagents for organic synthesis.
Aplicaciones Científicas De Investigación
N-cyclobutyl-2-(trifluoromethoxy)aniline has been widely used as a reagent in the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, pyrroles, and furans. It has also been used in the synthesis of a variety of pharmaceutical intermediates, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. In addition, N-cyclobutyl-2-(trifluoromethoxy)aniline has been used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides.
Propiedades
IUPAC Name |
N-cyclobutyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-7-2-1-6-9(10)15-8-4-3-5-8/h1-2,6-8,15H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQOJHWDMBYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)




![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)
![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)
amine](/img/structure/B1398966.png)


amine](/img/structure/B1398970.png)
